molecular formula C10H16 B080182 Cyclodeca-1,5-diene CAS No. 10573-77-0

Cyclodeca-1,5-diene

Cat. No.: B080182
CAS No.: 10573-77-0
M. Wt: 136.23 g/mol
InChI Key: RDAFFINKUCJOJK-NQOXHWNZSA-N
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Description

Cyclodeca-1,5-diene: is a cyclic hydrocarbon with the molecular formula C10H16 . It is characterized by the presence of two double bonds located at the 1 and 5 positions within a ten-membered ring. This compound exists in different isomeric forms, including the (E,Z)- and (Z,E)- configurations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclodeca-1,5-diene can be synthesized through various methods. One common approach involves the dimerization of butadiene in the presence of a nickel catalyst. This reaction produces this compound along with vinylcyclohexene as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound often involves the selective hydrogenation of trans,cis-Cyclodeca-1,5-diene to cis-cyclodecene. This process achieves high selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions: Cyclodeca-1,5-diene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: The compound can be reduced to form cyclodecane.

    Substitution: It can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as peracids or ozone are commonly used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation reactions using halogens like chlorine or bromine.

Major Products Formed:

    Oxidation: Epoxides and alcohols.

    Reduction: Cyclodecane.

    Substitution: Halogenated cyclodecadienes.

Scientific Research Applications

Cyclodeca-1,5-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclodeca-1,5-diene involves its ability to participate in various chemical reactions due to the presence of double bonds. These double bonds make it reactive towards electrophiles and nucleophiles, allowing it to form a wide range of products. The molecular targets and pathways involved depend on the specific reactions it undergoes.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ten-membered ring structure, which provides distinct chemical and physical properties compared to smaller or larger cyclic dienes. Its ability to undergo selective reactions and form a variety of products makes it valuable in both research and industrial applications.

Properties

CAS No.

10573-77-0

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(1Z,5Z)-cyclodeca-1,5-diene

InChI

InChI=1S/C10H16/c1-2-4-6-8-10-9-7-5-3-1/h1-2,7,9H,3-6,8,10H2/b2-1-,9-7-

InChI Key

RDAFFINKUCJOJK-NQOXHWNZSA-N

Isomeric SMILES

C1C/C=C\CC/C=C\CC1

SMILES

C1CCC=CCCC=CC1

Canonical SMILES

C1CCC=CCCC=CC1

Synonyms

(1E,5E)-1,5-Cyclodecadiene

Origin of Product

United States

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